molecular formula C19H19ClFN3O3S B2402186 N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 838611-19-1

N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2402186
CAS No.: 838611-19-1
M. Wt: 423.89
InChI Key: IIGQZAYWHACVIH-UHFFFAOYSA-N
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Description

N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19ClFN3O3S and its molecular weight is 423.89. The purity is usually 95%.
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Biological Activity

N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorofluorophenyl and methanesulfonamide groups enhances its pharmacological potential. The structural formula can be represented as follows:

C20H21ClFN3O2S\text{C}_{20}\text{H}_{21}\text{ClF}\text{N}_3\text{O}_2\text{S}

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit key pathways involved in cancer cell proliferation. Specifically, research has demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR signaling pathways, which are critical in various cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Reference
Compound ABRAF0.5
Compound BEGFR0.8
This compoundTBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated extensively. These compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . This mechanism is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against various pathogens. For example, compounds exhibiting structural similarities to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of a novel pyrazole derivative in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity and was tested in combination with doxorubicin. Results indicated a synergistic effect, enhancing the overall efficacy of treatment .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) within clinically relevant ranges, suggesting their potential as therapeutic agents in treating bacterial infections .

Properties

IUPAC Name

N-[4-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S/c1-3-18(25)24-17(19-14(20)5-4-6-15(19)21)11-16(22-24)12-7-9-13(10-8-12)23-28(2,26)27/h4-10,17,23H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQZAYWHACVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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